Regioisomeric Differentiation from 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1190280-45-5): Opposite Aryl Substitution Pattern
The target compound (CAS 1187447-26-2) is a precise regioisomer of the PubChem-listed compound 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1190280-45-5, CID 42585090) [1]. In the target compound, the 4-methoxyphenyl group occupies the oxadiazole 3-position and the 4-chlorophenyl-pyrazole is at the oxadiazole 5-position. In the comparator, these positions are reversed, and the chloro substituent is meta rather than para. Published SAR on 3-aryl-5-pyrazol-1,2,4-oxadiazole HIF-1 inhibitors demonstrates that swapping the aryl groups between the oxadiazole and pyrazole rings results in IC50 variations exceeding 100-fold, with the optimal configuration dependent on the specific substitution pattern [2].
| Evidence Dimension | Regioisomeric aryl substitution pattern (oxadiazole 3- vs 5-position) |
|---|---|
| Target Compound Data | 3-(4-methoxyphenyl)-1,2,4-oxadiazole core with 5-(3-(4-chlorophenyl)-1H-pyrazol-5-yl) substituent |
| Comparator Or Baseline | 3-(3-chlorophenyl)-1,2,4-oxadiazole core with 5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl) substituent (CAS 1190280-45-5, CID 42585090) |
| Quantified Difference | Complete regioisomer; published class-level SAR shows HIF-1 IC50 variations from 0.35 μM to >30 μM upon aryl group or linker interchange [2] |
| Conditions | Structural comparison; class-level SAR derived from HIF-1 dual-luciferase reporter assay in SKOV3 cells [2] |
Why This Matters
Procurement of the correct regioisomer is critical because SAR studies show that even minor positional changes in 1,2,4-oxadiazole-pyrazole hybrids can shift biological activity by two orders of magnitude, invalidating experimental conclusions if the wrong isomer is sourced [1].
- [1] PubChem. 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole. PubChem CID 42585090 (CAS 1190280-45-5). Accessed April 2026. View Source
- [2] Liu Y, Li S, Qiu N, Hu Y, Cao J, Sheng R. Structural Modification and SAR Study of 3-Aryl-5-pyrazol-1,2,4-oxadiazole Derivatives as HIF-1 Inhibitor. Chin J Mod Appl Pharm. 2021;38(10):1153-1160. View Source
